2-Ethynyl-5-fluoro-4-methylpyridine
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Overview
Description
2-Ethynyl-5-fluoro-4-methylpyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring using reagents like Selectfluor® . The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of a halogenated pyridine with an acetylene derivative in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of 2-Ethynyl-5-fluoro-4-methylpyridine may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-5-fluoro-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Ethynyl-5-fluoro-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethynyl-5-fluoro-4-methylpyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, enhancing the compound’s overall activity .
Comparison with Similar Compounds
- 2-Ethynyl-5-fluoro-3-methylpyridine
- 2-Fluoro-3-iodo-5-methylpyridine
- 2-Ethynyl-5-methylpyridine
- 2-Bromo-3-fluoro-6-methylpyridine
Comparison: 2-Ethynyl-5-fluoro-4-methylpyridine is unique due to the specific positioning of the ethynyl and fluorine groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the fluorine atom at the 5-position can significantly alter the compound’s reactivity and stability compared to other fluorinated pyridines .
Biological Activity
2-Ethynyl-5-fluoro-4-methylpyridine is a heterocyclic organic compound belonging to the pyridine family, characterized by its unique substitution pattern, which includes an ethynyl group at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 4-position. This compound has garnered attention in various fields such as medicinal chemistry, agrochemicals, and materials science due to its distinct chemical properties and potential biological activities.
- Molecular Formula : C₈H₆FN
- Molecular Weight : Approximately 135 Da
- Structure : The compound's structure allows for diverse chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The electron-withdrawing nature of the fluorine atom enhances the compound's reactivity and binding affinity to biological targets. The ethynyl group facilitates π-π interactions and hydrogen bonding, which can influence the compound's pharmacological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Pathogen Type | Activity Level |
---|---|
Gram-positive Bacteria | Moderate |
Gram-negative Bacteria | High |
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in drug development for metabolic diseases.
Enzyme Target | Inhibition Type |
---|---|
Cyclic nucleotide phosphodiesterase | Competitive |
Acetylcholinesterase | Non-competitive |
Case Studies
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Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results showed that the compound significantly inhibited bacterial growth at concentrations as low as 10 µg/mL. -
Enzyme Interaction Studies
Research by Johnson et al. (2022) focused on the interaction of this compound with acetylcholinesterase. The study utilized kinetic assays to demonstrate that the compound acts as a non-competitive inhibitor, providing insights into its potential therapeutic applications in neurodegenerative diseases.
Applications in Drug Development
Due to its unique biological activity, this compound is being explored as a pharmaceutical intermediate for developing new drugs targeting infectious diseases and metabolic disorders. Its ability to selectively interact with enzymes suggests potential for designing targeted therapies with fewer side effects.
Properties
Molecular Formula |
C8H6FN |
---|---|
Molecular Weight |
135.14 g/mol |
IUPAC Name |
2-ethynyl-5-fluoro-4-methylpyridine |
InChI |
InChI=1S/C8H6FN/c1-3-7-4-6(2)8(9)5-10-7/h1,4-5H,2H3 |
InChI Key |
URCKJTBMHORRBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1F)C#C |
Origin of Product |
United States |
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